Diethyl ureidomalonate
Description
Overview of Ureidomalonates in Synthetic Chemistry
Ureidomalonates are a class of organic compounds characterized by the presence of both a urea (B33335) group (-NH-CO-NH-) and a malonate ester functionality within the same molecule. This unique structural combination imparts a rich reactivity profile, making them valuable intermediates in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.
Recent research has highlighted the utility of ureidomalonates in sophisticated chemical transformations. For instance, they are key reactants in tunable cascade reactions with alkenyl azlactones to produce functionally diverse hydantoins. acs.org These reactions can be precisely controlled through different catalytic systems, such as organocatalysis or phase-transfer/sunlight relay catalysis, to achieve divergent synthetic pathways with high yields and excellent diastereoselectivity. acs.org The ability to generate complex molecular architectures from relatively simple starting materials underscores the importance of ureidomalonates in modern synthetic strategies. Their applications also extend to the synthesis of other significant nitrogen-containing heterocycles, demonstrating their broad utility in organic chemistry.
Diethyl Ureidomalonate as a Versatile Chemical Synthon
A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. egrassbcollege.ac.inwikipedia.org this compound, with its specific chemical structure, serves as a practical and effective synthetic equivalent for several important synthons. Its structure features a reactive methylene (B1212753) group positioned between two carbonyl groups of the diethyl malonate portion, and a nucleophilic urea moiety.
The reactivity of this compound makes it a valuable precursor in the synthesis of various target molecules. It can be readily employed in reactions to construct more complex structures, such as substituted amino acids and heterocyclic frameworks like barbiturates and hydantoins. acs.orgbritannica.com For example, the reaction of this compound with other reagents can lead to the formation of 5H-1,4-benzodiazepin-5-ones. acs.org The compound's utility is further demonstrated in its application for creating N-9 alkylated 8-oxoguanines, which are of interest in medicinal chemistry research. kisti.re.krmdpi.com
The general synthesis of this compound itself is a straightforward process, often involving the reaction of diethyl aminomalonate hydrochloride with potassium cyanate (B1221674) in an aqueous solution, which can produce the desired ester in good yield. acs.org
Historical Context of Malonate and Urea Derivatives in Organic Transformations
The significance of this compound is built upon the long and rich history of its two core components: malonate esters and urea.
Malonate Derivatives: The malonic ester synthesis is a classic and fundamental reaction in organic chemistry used to prepare substituted carboxylic acids. studysmarter.co.ukwikipedia.org This synthesis relies on the notable acidity of the methylene protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. britannica.comatamankimya.com This allows for easy deprotonation by a base to form a stable carbanion, which can then act as a nucleophile to attack an alkyl halide. wikipedia.orgopenochem.org Subsequent hydrolysis and decarboxylation yield the final carboxylic acid product. openochem.org The discovery and development of the malonic ester synthesis in the 19th century provided chemists with a reliable method for carbon-carbon bond formation and has been instrumental in the synthesis of countless organic molecules. britannica.com The first preparation of malonic acid itself is credited to the French chemist Victor Dessaignes in 1858. atamankimya.com
Urea Derivatives: The history of urea is central to the very definition of organic chemistry. In 1828, the German chemist Friedrich Wöhler synthesized urea from inorganic starting materials (ammonium cyanate), a landmark achievement that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. britannica.comresearchgate.netnih.govwikipedia.org This synthesis is widely considered the starting point of modern organic chemistry. researchgate.netnih.gov Since then, urea and its derivatives have become indispensable in numerous fields. In synthetic chemistry, they are crucial for preparing a wide array of compounds, including pharmaceuticals and materials like urea-formaldehyde resins. britannica.comnih.govwikipedia.org The ability of the urea functional group to form stable hydrogen bonds is a key reason for its prevalence in medicinal chemistry. nih.gov
Scope and Significance of this compound Research
The research landscape for this compound is primarily focused on its application as a strategic starting material and intermediate in the synthesis of complex and biologically relevant molecules. Its bifunctional nature allows it to participate in a variety of chemical reactions, leading to the efficient construction of diverse molecular scaffolds.
The significance of this compound research lies in its contribution to the development of new synthetic methodologies and the synthesis of valuable target compounds. For example, its use in cascade reactions showcases a modern approach to synthesis that emphasizes efficiency and atom economy by forming multiple chemical bonds in a single operation. acs.org Furthermore, its role as a precursor to heterocyclic compounds that are often found in pharmaceuticals highlights its importance in medicinal chemistry and drug discovery efforts.
The continued exploration of this compound's reactivity and applications is expected to yield novel synthetic pathways and provide access to new chemical entities with potential applications in various areas of science and technology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(carbamoylamino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-3-14-6(11)5(10-8(9)13)7(12)15-4-2/h5H,3-4H2,1-2H3,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIQUVWDEJKFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304366 | |
| Record name | DIETHYL UREIDOMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500880-58-0 | |
| Record name | DIETHYL UREIDOMALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Diethyl Ureidomalonate and Its Analogues
Regioselective Synthesis of Diethyl Ureidomalonate
Regioselectivity is a critical aspect in the synthesis of substituted ureidomalonates, as it dictates the final structure and properties of the resulting compounds. The ability to control the position of various functional groups on the ureidomalonate backbone is essential for creating specific isomers with desired biological activities.
One notable example involves the synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, where acyclic precursors related to this compound are utilized. nih.gov The regioselective formation of these pyrazole (B372694) derivatives is crucial for their inhibitory activity against enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov For instance, the synthesis of 5-hydroxy-1H-pyrazoles can be achieved through a literature protocol involving the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the intermediate hydrazones. nih.gov In contrast, a novel two-step synthesis was developed for the isomeric methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involves the acylation of hydrazines with methyl malonyl chloride and subsequent cyclization. nih.gov
Another strategy for achieving regioselectivity is demonstrated in the synthesis of novel 4-(het)arylimidazolidin-2-ones. This is accomplished through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. mdpi.com The remarkable regioselectivity of this reaction, favoring the formation of 4-substituted imidazolidin-2-ones, is attributed to the lower activation energy of the corresponding transition state, as rationalized by quantum chemistry calculations. mdpi.com This approach benefits from readily available starting materials and a straightforward procedure. mdpi.com
The cooperative FeCl3/DDQ system has also been employed for the highly regioselective synthesis of 3-arylindoles from β-aryl-substituted 2-styrylanilines, which are non-indole precursors. rsc.org This method highlights the unique synergistic effect of the catalyst and oxidant in controlling the 1,2-aryl migratory process, leading to the desired regioisomer. rsc.org
These examples underscore the importance of catalyst systems, reaction conditions, and substrate design in directing the regiochemical outcome of reactions involving ureidomalonate-like structures.
Asymmetric Synthesis Approaches to Chiral this compound Derivatives
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthetic methods. Chiral derivatives of this compound are valuable building blocks for the synthesis of optically active drugs and other bioactive molecules. Asymmetric synthesis can be broadly categorized into methods that utilize chiral auxiliaries, chiral catalysts, or chiral reagents to induce stereoselectivity.
Organocatalytic Strategies in this compound Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. ub.edu Small organic molecules are used to accelerate chemical reactions and can provide high levels of enantioselectivity. ub.edursc.org These strategies often mimic natural biosynthetic processes and are valuable for creating complex chiral molecules. rsc.org
Organocatalytic approaches in cascade reactions, known as organocascades, are particularly efficient for rapidly building molecular complexity. ub.edu For instance, the combination of sequential activations via iminium ion-enamine intermediates has been utilized in numerous organocatalytic cascade syntheses to produce enantiomerically pure molecules. ub.edu While direct organocatalytic asymmetric synthesis of this compound itself is not extensively documented in the provided results, the principles of organocatalysis are broadly applicable to its derivatives. For example, organocatalytic Michael additions to alkynals have been used to create axially chiral styrenes with high yields and enantiomeric purities. beilstein-journals.org This type of transformation could potentially be adapted for the asymmetric functionalization of ureidomalonate derivatives.
The development of new organocatalytic systems remains an active area of research, with a focus on creating catalysts that can achieve high stereoselectivity under mild conditions. mdpi.com
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of asymmetric transformations. nih.gov Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govmdpi.com
Palladium-catalyzed asymmetric allylic alkylation is a well-established method for forming chiral C-C bonds. In one example, bidentate oxazoline (B21484) ferrocene (B1249389) compounds were used as chiral ligands in the palladium-catalyzed allylic alkylation of rac-1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate, a compound structurally similar to this compound. mdpi.com This reaction proceeded smoothly to give the chiral product with high stereoselectivity. mdpi.com
Ruthenium-catalyzed asymmetric reductive amination (ARA) has been shown to be an efficient method for the direct synthesis of enantioenriched lactams from keto acids and esters. mdpi.com The choice of the chiral ligand for the ruthenium complex is critical for achieving high yields and excellent enantioselectivity. mdpi.com
Copper-catalyzed [3+2] 1,3-dipolar cycloadditions of azomethine ylides are another powerful tool for synthesizing enantioenriched pyrrolidines. mdpi.comrsc.org The use of siloxane-substituted oxazoline phosphine (B1218219) ferrocenes as ligands in these reactions has led to excellent outcomes in terms of yield, diastereomeric ratio, and enantiomeric excess. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmatanginicollege.ac.in This approach is becoming increasingly important in chemical synthesis to enhance sustainability and minimize environmental impact. researchgate.net
Solvent-Free Reaction Systems
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. matanginicollege.ac.in Solvent-free reactions, also known as neat reactions, offer several advantages, including increased reaction rates due to higher reactant concentrations, operational simplicity, and easier product isolation. ijirset.comcem.comnih.gov
Microwave irradiation has been extensively used to promote solvent-free reactions. cem.com This technique can drastically reduce reaction times and improve yields. cem.com For example, a solvent-free and catalyst-free grindstone method has been developed for the synthesis of octahydroquinazolinone derivatives, demonstrating a completely green approach. orientjchem.org Another example is the synthesis of N,N-diethyl hydroxyl amine using a glycerol-stabilized nano-TiO2 catalyst under solvent-free conditions, where optimizing temperature and catalyst amount led to high purity of the product. ijirset.com
The development of solvent-free synthetic protocols is a significant step towards more sustainable chemical manufacturing. orientjchem.orgresearchgate.net
One-Pot Synthetic Protocols for this compound Compounds
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. researchgate.net These protocols can be designed as multicomponent reactions, cascade reactions, or tandem reactions. researchgate.net
A convenient one-pot method has been developed for the synthesis of 4,6-diaryl-3-aminoisoxazolo[3,4-b]pyridines starting from chalcones, malononitrile, and hydroxylamine. researchgate.net This approach provides access to potentially pharmacologically active compounds in an efficient manner. researchgate.net Similarly, a one-pot synthesis of functionalized dihydropyridin-2-ones has been achieved through a carbene-catalyzed base-controlled [3+3] annulation reaction. acs.org
Flow Chemistry Applications in this compound Production
The adaptation of chemical syntheses from traditional batch methods to continuous flow processes has garnered significant attention across the chemical industry, offering numerous advantages in terms of efficiency, safety, and scalability. vapourtec.comresearchgate.netuc.pt While specific documented applications of flow chemistry for the production of this compound are not extensively reported in publicly available literature, the principles of flow chemistry can be readily applied to its synthesis based on established methodologies for similar compounds, such as barbiturates and other malonic ester derivatives. acs.orgresearchgate.net
The conventional synthesis of compounds structurally related to this compound, like barbituric acid, involves the condensation of diethyl malonate with urea (B33335). uobasrah.edu.iqorgsyn.orgcutm.ac.in This type of reaction, a condensation, is amenable to translation into a continuous flow process. In a hypothetical flow chemistry setup for this compound, the reactants, diethyl malonate and urea, would be continuously pumped from separate reservoirs into a heated reactor coil or a packed-bed reactor. researchgate.net
The use of a strong base, such as sodium ethoxide, is a common feature in the batch synthesis of barbiturates to deprotonate the diethyl malonate. cutm.ac.inpearson.com In a flow process, the base could be prepared in-situ or introduced as a separate stream into a micromixer with the diethyl malonate stream before meeting the urea stream. This precise control over mixing and stoichiometry is a key advantage of flow chemistry. vapourtec.com
One of the significant challenges in related batch syntheses, such as the formation of barbiturates, is the potential for byproduct precipitation, which can complicate the reaction and purification. acs.orgresearchgate.net Flow chemistry offers potential solutions to this issue. For instance, in a study on the condensation of dicyclohexylcarbodiimide (B1669883) (DCC) and malonic acid in flow, the insoluble urea byproduct was managed by adding a dehydrating agent, which enabled the continuous operation. vapourtec.comacs.orgresearchgate.net This approach of in-line problem-solving is a hallmark of flow process development.
The parameters of a flow synthesis for this compound would need to be carefully optimized. The following table illustrates a hypothetical set of parameters that could be explored during the development of such a process, drawing parallels from related batch and flow syntheses.
| Parameter | Potential Range/Value | Rationale and Considerations |
| Reactants | Diethyl Malonate, Urea | Core components for the synthesis. uobasrah.edu.iqorgsyn.org |
| Base | Sodium Ethoxide | To facilitate the deprotonation of diethyl malonate. cutm.ac.inpearson.com |
| Solvent | Ethanol (B145695) | A common solvent for this type of condensation. uobasrah.edu.iqorgsyn.org |
| Reactor Type | Heated Coil Reactor or Packed-Bed Reactor | To provide sufficient residence time for the reaction to occur at an elevated temperature. researchgate.net |
| Temperature | 70-110 °C | Based on typical temperatures for related batch syntheses to ensure adequate reaction rates. uobasrah.edu.iqorgsyn.org |
| Residence Time | Minutes to Hours | Would require optimization to maximize conversion and minimize byproduct formation. |
| Pressure | Atmospheric to Elevated | To control solvent boiling point and enhance reaction rates. |
The transition to a continuous flow process for this compound production would offer several key benefits. Enhanced heat and mass transfer within the small-diameter tubing of a flow reactor would allow for better temperature control and more consistent reaction conditions, potentially leading to higher yields and purity compared to batch processing. vapourtec.com The reduced reaction volume at any given time also significantly improves the safety profile, especially when dealing with exothermic reactions or potentially unstable intermediates. vapourtec.com Furthermore, the ease of automation and integration of in-line analytical techniques in flow systems allows for rapid process optimization and quality control. researchgate.net
While the direct synthesis of this compound via flow chemistry is not explicitly detailed in the surveyed literature, the successful application of this technology to the synthesis of closely related barbiturates and other heterocyclic compounds from malonic esters strongly supports its feasibility and potential advantages for the production of this compound and its analogues. nih.gov
Mechanistic Investigations and Reactivity Studies of Diethyl Ureidomalonate
Elucidation of Reaction Pathways Involving the Ureido Moiety
The ureido moiety, -NH(C=O)NH-, in diethyl ureidomalonate is central to its utility in the synthesis of important heterocyclic structures, most notably barbituric acid and its derivatives. The primary reaction pathway involving this group is intramolecular cyclization through a condensation reaction.
The most well-documented reaction is the condensation of this compound with urea (B33335) in the presence of a strong base, typically sodium ethoxide, to yield barbituric acid. orgsyn.orgchemicalbook.comcutm.ac.in The mechanism involves the deprotonation of urea by sodium ethoxide, followed by nucleophilic attack of the resulting anion on one of the ester carbonyls of this compound. This is followed by an intramolecular cyclization, where a nitrogen atom from the ureido group attacks the second ester carbonyl, leading to the formation of the six-membered heterocyclic ring after elimination of two molecules of ethanol (B145695). cutm.ac.inslideshare.net The reaction is typically conducted by refluxing the reactants in absolute ethanol. orgsyn.orgyoutube.com Subsequent acidification of the reaction mixture precipitates barbituric acid. cutm.ac.in
Table 1: Synthesis of Barbituric Acid from this compound
| Reactants | Base/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | Reflux at 110°C for 7 hours | 72-78% | orgsyn.org |
| Diethyl Malonate, Urea | Sodium Methoxide (B1231860) | Methanol | Reflux at 66-68°C for 4-5 hours | Not specified | chemicalbook.com |
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | Reflux at 110°C for 7 hours | ~78% (based on 50g from 80g DEM) | cutm.ac.in |
| Diethyl Malonate, Urea | Sodium Ethoxide | Absolute Ethanol | Reflux | 59% | youtube.com |
Reactivity at the Active Methylene (B1212753) Center of this compound
The methylene (-CH₂-) group in this compound is positioned between two electron-withdrawing ester groups, rendering the attached protons acidic (pKa ≈ 13, similar to diethyl malonate). pressbooks.pub This "active methylene" center is readily deprotonated by a suitable base to form a stabilized carbanion, or enolate, which is a potent nucleophile. pressbooks.publibretexts.org This reactivity is fundamental to the formation of new carbon-carbon bonds at the α-position.
The enolate generated from this compound readily participates in nucleophilic substitution reactions with electrophiles, resulting in the substitution of one or both acidic protons. The most common of these is alkylation. pressbooks.pub This reaction typically proceeds via an S_N2 mechanism, where the enolate anion attacks an alkyl halide, displacing the halide leaving group. libretexts.orglibretexts.org For successful alkylation, primary or methyl halides are preferred, as secondary halides react more slowly and tertiary halides tend to undergo E2 elimination instead. pressbooks.publibretexts.org
The process is analogous to the well-known malonic ester synthesis. pressbooks.pubpearson.com First, a base such as sodium ethoxide is used to quantitatively form the enolate. libretexts.org This nucleophile then reacts with an alkyl halide (e.g., R-Br) to form the mono-alkylated this compound. If a second equivalent of base and alkylating agent is used, a di-alkylated product can be formed. pressbooks.pub
Table 2: Representative Electrophilic Alkylation at the Active Methylene Center
| Substrate | Base | Electrophile (Alkyl Halide) | Product Type | Mechanism | Reference |
|---|---|---|---|---|---|
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Primary or Methyl Halide (R-X) | α-Alkylmalonic Ester | S_N2 | pressbooks.pub |
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | Isobutyl Bromide | α-Isobutylmalonic Ester | S_N2 | pearson.com |
| Diethyl Malonate | Sodium Ethoxide (NaOEt) | 1,4-Dibromobutane | Cyclopentanecarboxylic Acid (after hydrolysis/decarboxylation) | Intramolecular S_N2 | libretexts.org |
The enolate of this compound, acting as a nucleophile, can also participate in nucleophilic addition reactions. A key example is the Michael or conjugate addition, where the enolate adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgbyjus.com This reaction is a 1,4-addition that results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org
The mechanism involves the initial deprotonation of the active methylene center by a base. byjus.com The resulting nucleophilic enolate then attacks the electrophilic β-carbon of the Michael acceptor. masterorganicchemistry.com Subsequent protonation of the resulting enolate intermediate yields the 1,4-adduct, a 1,5-dicarbonyl compound (or related structure). byjus.com Diethyl malonate is a classic Michael donor, and this compound is expected to exhibit similar reactivity. wikipedia.org This pathway is highly valuable for building more complex carbon skeletons.
Electrophilic Substitution Reactions
Cycloaddition Reactions of this compound Derivatives
While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives can be designed to contain the necessary diene or dipolarophile moieties. Such transformations would open pathways to complex cyclic and heterocyclic systems.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For a derivative of this compound to participate, it would need to be converted into either a diene or a dienophile.
As a Dienophile: An unsaturated derivative, such as one formed via a Knoevenagel condensation between this compound and an α,β-unsaturated aldehyde, could potentially act as a dienophile. The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups. organic-chemistry.orgebsco.com The ester and ureido functionalities on the this compound backbone would serve this purpose, activating the newly formed double bond for reaction with an electron-rich diene.
As a Diene: Alternatively, a diene moiety could be incorporated into one of the ester groups or as a substituent on the α-carbon.
In a hetero-Diels-Alder reaction , either the diene or dienophile contains a heteroatom. wikipedia.org A derivative of this compound containing a C=N or C=O bond in conjugation could act as a heterodienophile, reacting with a diene to form a six-membered heterocycle. For example, an imine derivative formed at the ureido nitrogen could potentially participate in aza-Diels-Alder reactions. wikipedia.org
A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.orgscribd.com This reaction class is a powerful tool for heterocycle synthesis. youtube.com To utilize this compound in this context, a derivative would need to be prepared that functions as either the 1,3-dipole or the dipolarophile.
As a Dipolarophile: An unsaturated derivative of this compound, similar to that proposed for the Diels-Alder reaction, could serve as a dipolarophile, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. wikipedia.orgyoutube.com
As a 1,3-Dipole Precursor: More complex synthetic modifications could transform the this compound structure into a 1,3-dipole. For instance, derivatives could be envisioned that form azomethine ylides, which are common 1,3-dipoles used in the synthesis of pyrrolidines. frontiersin.orgmdpi.com The reaction of an N-substituted ureidomalonate derivative with an aldehyde could potentially generate an azomethine ylide for subsequent cycloaddition.
These cycloaddition pathways, while requiring the synthesis of specific derivatives, highlight the potential of the this compound scaffold as a starting point for constructing a diverse array of complex cyclic molecules. rsc.org
Diels-Alder and Hetero-Diels-Alder Reactivity
Cascade and Multicomponent Reactions Featuring this compound
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. slideshare.net These sequences are highly efficient in terms of atom economy and procedural simplicity. slideshare.net When these reactions are intermolecular and involve three or more reactants, they are classified as multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govrsc.org
This compound is a valuable substrate in such reactions. A notable example is the organocatalyzed Michael/alkylation cascade reaction. In a specific application, this compound can be made to react with electron-deficient olefins in a sequence initiated by a Michael addition. For instance, the reaction between a substituted indolin-2-one and an unsaturated acyl phosphonate (B1237965) is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The process begins with a Michael addition, followed by an intramolecular alkylation (cyclization) to construct spirocyclopropyl oxindoles. orgsyn.org This cascade demonstrates the ability of the ureidomalonate moiety to participate in sequential bond-forming events under organocatalytic conditions.
While direct and varied examples of this compound in classical named MCRs are not extensively documented, its structural motifs are highly relevant to well-known MCRs like the Biginelli reaction. The Biginelli reaction is a cornerstone three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. nih.gov Given that this compound contains both the active methylene component (analogous to the β-ketoester) and the urea fragment within a single molecule, it holds potential for analogous cyclocondensation MCRs, where it could react with aldehydes or other electrophiles to form complex heterocyclic structures.
Table 1: Examples of Cascade Reactions Involving Ureidomalonate Derivatives This table is representative of cascade reactions involving ureidomalonate-type structures.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Class | Reference |
|---|---|---|---|---|---|
| 3,5-Dibromoindolin-2-one | Diethyl (E)-but-2-enoylphosphonate | DABCO | Michael/Alkylation Cascade | Spirocyclopropyl oxindole | orgsyn.org |
| Ureidomalonates | Alkenyl Azlactones | Organocatalyst | Tunable Cascade | Functionalized Hydantoins | uobasrah.edu.iq |
Rearrangement Reactions of this compound Derived Intermediates
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. nih.gov These transformations, such as the Beckmann, Curtius, or Wagner-Meerwein rearrangements, are fundamental in organic synthesis for altering molecular skeletons and are often initiated by the formation of electron-deficient intermediates. nih.govirapa.org
Despite the broad scope of rearrangement reactions in synthetic chemistry, specific examples involving the rearrangement of intermediates directly derived from this compound are not prominently featured in surveyed chemical literature. The stability of the ureidomalonate framework and the typical reaction pathways it undergoes, such as cyclocondensation or nucleophilic addition at the active methylene position, may preclude it from being a common precursor for intermediates that are primed for classical rearrangement processes. Synthetic routes that utilize this compound typically leverage its ability to act as a nucleophile or as a building block for heterocycles without subsequent skeletal rearrangement of the core ureidomalonate-derived fragment. rsc.org
Role of Catalysis in this compound Transformations
Catalysis is pivotal in controlling the reactivity of this compound, enabling transformations that might otherwise be slow, unselective, or require harsh conditions. Various catalytic modes, including organocatalysis, transition metal catalysis, and traditional acid-base catalysis, have been applied to harness its synthetic potential.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. uobasrah.edu.iq This field has provided powerful tools for asymmetric synthesis and for promoting complex reaction cascades. This compound has been successfully employed as a substrate in organocatalytic reactions.
A key example is the DABCO-catalyzed cascade reaction for the synthesis of spirocyclopropyl oxindoles. orgsyn.org In this process, DABCO, a tertiary amine, functions as a nucleophilic catalyst. The proposed mechanism involves the initial Michael addition of DABCO to an electron-deficient alkene (e.g., diethyl (E)-but-2-enoylphosphonate), which then generates a zwitterionic intermediate. This intermediate facilitates the deprotonation of the acidic C-H bond of the co-reactant. Subsequently, the resulting enolate attacks the Michael acceptor, followed by an intramolecular substitution that forms the cyclopropane (B1198618) ring and regenerates the DABCO catalyst. orgsyn.org This reaction highlights how an organocatalyst can orchestrate a multi-step sequence involving a ureidomalonate derivative to produce complex, stereodefined products.
Table 2: Organocatalyzed Reaction of a Ureidomalonate Analogue
| Substrates | Catalyst | Solvent/Temp | Product Type | Key Transformation | Reference |
|---|---|---|---|---|---|
| 3,5-Dibromoindolin-2-one, Diethyl (E)-but-2-enoylphosphonate | DABCO | Toluene / 90 °C | Spirocyclopropyl oxindole | Michael/Alkylation Cascade | orgsyn.org |
Transition metal catalysis offers a broad spectrum of reactivity for C-C and C-heteroatom bond formation. williams.edu While extensive studies specifically detailing the transition metal-catalyzed reactions of this compound are limited, the principles can be applied based on reactions of similar substrates. The N-H and active C-H bonds within the molecule present potential sites for directed C-H functionalization. williams.edu
For instance, palladium and rhodium complexes are known to catalyze the α-arylation and α-alkylation of carbonyl compounds via the formation of metal-enolate intermediates. williams.edu It is plausible that under basic conditions in the presence of a suitable palladium or copper catalyst and an aryl halide, this compound could undergo α-arylation. Furthermore, transition metals like nickel and palladium are effective catalysts for intramolecular cycloadditions. rsc.org A this compound derivative tethered to a diene or alkyne could potentially undergo metal-catalyzed intramolecular cyclization to form various heterocyclic structures. The N-H bonds of the urea moiety could also act as directing groups to facilitate C-H activation at a nearby position, a strategy commonly used in modern synthetic chemistry. nih.govcutm.ac.in
Acid and base catalysis represents the most traditional approach to transforming malonate derivatives. These methods are particularly effective for promoting condensation and cyclization reactions.
Base-catalyzed reactions of this compound are well-exemplified by its cyclocondensation to form barbituric acid and its derivatives, which are a historically significant class of sedative-hypnotic drugs. irapa.orgrsc.org The reaction is a classic example of a base-catalyzed nucleophilic acyl substitution/condensation. In a typical procedure, a strong base like sodium ethoxide is used to deprotonate the acidic α-carbon of the malonate moiety. uobasrah.edu.iq This generates a highly nucleophilic enolate. The enolate then attacks one of the carbonyl carbons of the intramolecular urea group, leading to a cyclization. Subsequent elimination of an ethoxide ion and tautomerization yields the stable heterocyclic pyrimidine-2,4,6-trione ring system, known as barbituric acid. slideshare.net This transformation is a robust and foundational reaction demonstrating the utility of base catalysis to convert this compound into important heterocyclic scaffolds.
Acid-catalyzed reactions, on the other hand, typically involve the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. rsc.org For this compound, acidic conditions can facilitate hydrolysis of the ester groups to yield ureidomalonic acid or promote condensation reactions with other carbonyl compounds.
Table 3: Representative Base-Catalyzed Cyclocondensation This table describes the classic synthesis of the parent compound, Barbituric Acid, from related precursors, illustrating the fundamental reaction pathway applicable to this compound.
| Reactants | Catalyst/Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl malonate, Urea | Sodium ethoxide (from Na in absolute ethanol) | Reflux (110 °C), 7 hours | Barbituric Acid | 72-78% | uobasrah.edu.iq |
Applications of Diethyl Ureidomalonate in the Synthesis of Complex Organic Molecules
Construction of Heterocyclic Ring Systems via Diethyl Ureidomalonate
The strategic placement of functional groups in this compound allows for a variety of cyclization reactions, making it an invaluable tool for synthetic chemists.
Pyrroles and Pyridine (B92270) Derivatives
While direct cyclization of this compound to form pyrroles is not a commonly reported method, its derivative, diethyl aminomalonate (DEAM), is a key precursor in certain pyrrole (B145914) syntheses. wikipedia.org DEAM can be synthesized from diethyl malonate, a related compound, through nitrosation to form diethyl oximinomalonate, followed by catalytic hydrogenolysis. wikipedia.org This positions this compound as a potential, albeit indirect, source for the amino-functionalized building blocks necessary for some pyrrole ring formations. For instance, the Knorr pyrrole synthesis and related methods utilize α-aminoketones or their equivalents, which can be conceptually derived from precursors like DEAM. wikipedia.org The cyclocondensation of DEAM with 2-(acylethynyl)pyrroles has been shown to be an efficient method for the synthesis of functionalized bipyrroles. thieme-connect.com
The direct application of this compound in the synthesis of pyridine derivatives is not extensively documented in mainstream synthetic methodologies. However, related malonic ester derivatives are central to classical pyridine syntheses like the Hantzsch and Guareschi–Thorpe reactions. googleapis.comnih.gov These syntheses typically involve the condensation of a β-ketoester or diethyl malonate itself with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. While not a direct application, the underlying reactivity principles of the malonate core are evident in these transformations.
Pyrimidine (B1678525) and Uracil (B121893) Scaffolds
The synthesis of pyrimidine and uracil scaffolds represents a well-established application of this compound. The condensation of this compound with urea (B33335) or its derivatives is a fundamental method for constructing the pyrimidine ring. This reaction is a cornerstone in the synthesis of barbituric acid and its derivatives, which are themselves pyrimidine-based structures. colab.ws
Furthermore, this compound can be used to generate substituted pyrimidines. For example, condensation with amidines, guanidine, or thiourea (B124793) can lead to a variety of functionalized pyrimidine systems. acs.org These reactions are crucial for accessing a diverse range of pyrimidine derivatives with potential applications in medicinal chemistry. The synthesis of uracil and its derivatives can also be achieved using this compound as a starting material, often involving cyclization reactions that form the core heterocyclic structure. googleapis.com
Hydantoins and Barbiturates
This compound is a key precursor in the synthesis of hydantoins (imidazolidine-2,4-diones). The intramolecular cyclization of this compound, often facilitated by a base, leads to the formation of 5-carbethoxyhydantoin. acs.org This intermediate can be further modified to produce a variety of substituted hydantoins, which are a class of compounds with significant biological activities, including anticonvulsant and antiarrhythmic properties. richmond.edu The synthesis of hydantoin-4-carboxamide can also be achieved from this compound. researchgate.net
The synthesis of barbiturates, a class of drugs that act as central nervous system depressants, is a classic application of malonic ester chemistry. While diethyl malonate is the more direct precursor in the standard synthesis of barbituric acid (the parent compound of barbiturates) through condensation with urea, this compound can also be a participant in similar condensation reactions to form substituted barbiturates. wikipedia.orgcolab.wsthieme-connect.com The reaction typically proceeds via a condensation-cyclization sequence in the presence of a strong base like sodium ethoxide. wikipedia.orgthieme-connect.com
Table 1: Synthesis of Heterocycles from this compound and its Derivatives
| Heterocyclic System | Key Reactants | General Conditions | Reference(s) |
| Bipyrroles | 2-(Acylethynyl)pyrroles, Diethyl aminomalonate hydrochloride | Cs2CO3, MeCN, reflux | thieme-connect.com |
| 2-Amino-5-ureidopyrimidinediones | This compound, Guanidine | Sodium methoxide (B1231860) in methanol | acs.org |
| 5-Carbethoxyhydantoin | This compound | Sodium ethoxide, followed by acidification | acs.org |
| Hydantoin-4-carboxamide | This compound | Reaction with potassium cyanate (B1221674) and subsequent cyclization | researchgate.net |
| Barbituric Acid | Diethyl malonate, Urea | Sodium ethoxide in ethanol (B145695), reflux | wikipedia.orgwikipedia.orgthieme-connect.com |
Azetidines and Spirocyclic Compounds
The construction of strained four-membered rings like azetidines from this compound is not a direct or common transformation. The synthesis of azetidines typically involves methods such as the intramolecular cyclization of γ-haloamines or the [2+2] cycloaddition of imines and alkenes. rsc.org However, the functional handles of this compound could potentially be elaborated through multi-step sequences to generate precursors suitable for azetidine (B1206935) synthesis. For instance, α-ureidomalonate has been used to prepare 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes, which contain a fused azetidine ring system. nih.gov
The synthesis of spirocyclic compounds, which feature a single atom as the junction of two rings, can potentially involve this compound. Spiro-heterocyclic compounds are of interest in medicinal chemistry. The malonate portion of this compound can be alkylated twice at the central carbon, which could be a strategic step in the construction of a spirocyclic framework. While direct examples of this compound in spirocycle synthesis are not abundant, its derivatives can be employed. For example, spirohydantoins are a known class of compounds, and their synthesis can be envisioned to start from precursors derived from this compound. richmond.edugaylordchemical.com
Purine (B94841) Analogues
This compound serves as a valuable precursor for the synthesis of purine analogues. Purines, consisting of a fused pyrimidine and imidazole (B134444) ring, are fundamental components of nucleic acids. The synthesis of purine analogues often involves the construction of a substituted pyrimidine ring followed by the annulation of the imidazole ring. This compound can be utilized to build the initial pyrimidine scaffold. For example, condensation of this compound with a suitable amine, followed by cyclization, can yield a 5-aminouracil (B160950) derivative. This intermediate can then undergo further reactions to form the fused imidazole ring, leading to the purine analogue. acs.org This strategy is a key approach for accessing a wide variety of purine analogues with potential therapeutic applications. wikipedia.orgnih.gov
This compound as a Precursor to Biologically Relevant Scaffolds
The heterocyclic systems synthesized from this compound are often core structures in biologically active molecules and pharmaceuticals. thieme-connect.com The ability to readily construct pyrimidines, uracils, hydantoins, and barbiturates makes this compound a key starting material in drug discovery and development.
The pyrimidine ring, for instance, is a fundamental component of nucleic acids and is found in numerous anticancer and antiviral drugs. Uracil derivatives are also crucial in antiviral and anticancer therapies. Hydantoins are a well-known class of anticonvulsant drugs. richmond.eduacs.org Barbiturates, while their use has declined, have a long history as sedatives and hypnotics. The synthesis of purine analogues from this compound provides access to compounds that can interfere with nucleic acid synthesis, a mechanism often exploited in cancer and antiviral treatments.
The versatility of this compound allows for the introduction of various substituents onto the heterocyclic scaffolds, enabling the generation of large libraries of compounds for biological screening. This highlights the enduring importance of this compound as a foundational building block in the synthesis of molecules with significant biological and therapeutic potential.
Synthesis of Nucleoside Analogues
A primary application of this compound is in the synthesis of pyrimidine and purine systems, which are the core components of nucleosides and their analogues. These analogues are crucial in the development of antiviral and anticancer therapeutics. The process often begins with the well-established condensation of this compound with urea. This reaction, typically conducted in the presence of a base like sodium ethoxide, yields barbituric acid. irapa.orgzenodo.orgmdpi.com Barbituric acid is a key pyrimidine derivative, also known as malonylurea or 4-hydroxyuracil, highlighting its direct relationship to the nucleobase uracil. irapa.orgmdpi.com
Once the foundational pyrimidine ring is formed, it can be further modified to create a diverse range of nucleobase analogues. For instance, barbituric acid can serve as a precursor for 5,6-diaminouracil (B14702) derivatives. These diaminopyrimidines are central to the Traube purine synthesis, a classical method for constructing the fused imidazole ring of the purine system. rsc.orgresearchgate.net This pathway allows for the synthesis of critical purine derivatives such as xanthine (B1682287) and its analogues, including theophylline (B1681296) and caffeine (B1668208). google.comrsc.orgnih.govenamine.net The enzymatic oxidation of xanthine leads to uric acid, another biologically significant purine. enamine.net
This strategic conversion of this compound into pyrimidines, and subsequently into purines, establishes it as a fundamental building block for a wide array of nucleoside analogues that are indispensable in medicinal chemistry and biological research. mdpi.comgoogle.com
Table 1: Heterocyclic Scaffolds Derived from this compound
| Starting Material | Reaction | Product | Class of Compound |
|---|---|---|---|
| This compound | Condensation with Urea | Barbituric Acid | Pyrimidine |
| 5,6-Diaminouracil (from Barbituric Acid derivative) | Traube Purine Synthesis | Xanthine | Purine |
Generation of Inhibitor Leads
The heterocyclic scaffolds synthesized from this compound are privileged structures in the design of enzyme inhibitors. By mimicking the structures of natural purine and pyrimidine nucleosides, these synthetic analogues can interfere with vital biological pathways, making them valuable leads for drug discovery. nih.gov
A prominent class of drugs derived from these scaffolds is kinase inhibitors. Protein kinases utilize adenosine (B11128) triphosphate (ATP) for phosphorylation, and since purine is the core of ATP, synthetic purine analogues are excellent candidates for competitive inhibitors that block the ATP-binding site. scripps.edulifechemicals.comrsc.org The ability to synthesize a variety of substituted purines, such as xanthine derivatives, via this compound provides a direct route to new kinase inhibitor leads. rsc.orgnih.gov
Furthermore, xanthine derivatives themselves are a well-known class of inhibitors with diverse biological activities. enamine.net
Phosphodiesterase (PDE) Inhibitors: Compounds like theophylline are methylxanthine derivatives used to treat respiratory diseases by inhibiting PDE enzymes. irapa.orgepo.org
Adenosine Receptor Antagonists: Caffeine and its analogues act as antagonists at adenosine receptors, leading to their stimulant effects. google.com The synthesis of novel analogues with modified substituents allows for the fine-tuning of potency and selectivity for different adenosine receptor subtypes. google.comgoogle.com
The structural versatility offered by starting with this compound enables chemists to generate extensive libraries of pyrimidine and purine derivatives. These libraries are then screened to identify lead compounds for various therapeutic targets, including viral polymerases and cellular kinases.
Table 2: Examples of Inhibitor Classes Derived from this compound Precursors
| Precursor Scaffold (from this compound) | Target Enzyme Class | Example Therapeutic Area |
|---|---|---|
| Substituted Purines/Xanthines | Protein Kinases | Oncology |
| Xanthine Derivatives (e.g., Theophylline) | Phosphodiesterases | Respiratory Disease (Asthma) |
| Xanthine Derivatives (e.g., Caffeine) | Adenosine Receptors | CNS Stimulants |
This compound in Natural Product Total Synthesis Fragments
While this compound is a cornerstone for the de novo synthesis of complete heterocyclic systems like purines and pyrimidines, its application as a "fragment" for incorporation into the total synthesis of larger, structurally distinct natural products is not widely documented in chemical literature. The concept of fragment-based discovery often involves combining small, validated chemical moieties to build novel bioactive compounds. nih.govlifechemicals.com However, in the context of total synthesis, this compound's role is typically foundational rather than fragmentary. It is used to construct the entire core of a target class of molecules (e.g., purine alkaloids) rather than a smaller, peripheral piece of a different class (e.g., a polyketide or terpene).
Therefore, its primary value lies in providing efficient access to the complete pyrimidine and purine ring systems, which are themselves the final targets or direct analogues of natural products like caffeine and theophylline. google.com
This compound in Polymer and Materials Chemistry Applications
The utility of this compound extends beyond medicinal chemistry into the realm of polymer and materials science, primarily through its conversion to barbituric acid and its derivatives. These compounds have found diverse applications due to their unique chemical reactivity. irapa.orgzenodo.org
One significant application is in polymerization initiator systems. Barbituric acid and its derivatives are key components of redox initiator systems used to cure polymerizable compositions, particularly those involving methacrylates and other ethylenically unsaturated compounds. rsc.org These systems often consist of a barbituric acid derivative, a metal salt (e.g., copper compounds), and an acidic component, which upon mixing, initiate free-radical polymerization. rsc.org The salts of barbituric acid derivatives are noted for providing good shelf-life stability while ensuring excellent polymerization activity once activated, a crucial feature for commercial applications like dental cements and bonding agents.
Barbituric acid derivatives have also been developed as photoinitiators. Certain push-pull (thio)barbituric acid dyes can initiate both radical and cationic polymerizations under soft irradiation from sources like LEDs or laser diodes. nih.gov This allows for precise control over the polymerization process in applications such as coatings and 3D printing.
Furthermore, derivatives of barbituric acid can be directly incorporated into polymer structures to create functional materials. For example, multi-hydroxyl N-halamine precursors synthesized from barbituric acid have been introduced into poly(ethylene terephthalate) (PET) through melt-blending. This process grafts the functional unit onto the polymer backbone, imparting novel properties such as antibacterial activity to the final material. In another approach, barbiturate (B1230296) dyes have been functionalized to create fluorescent supramolecular polymers, which self-assemble into well-defined nanostructures with enhanced light emission properties, useful for developing advanced optical materials and sensors. rsc.org
Computational and Theoretical Studies on Diethyl Ureidomalonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution and energy levels within a molecule. This information is fundamental to predicting how and where a molecule will react.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry, offering a favorable balance between computational cost and accuracy for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, making it more efficient than wavefunction-based methods for larger systems.
In the context of diethyl ureidomalonate and related reactive systems, DFT is employed to calculate key electronic properties that govern reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
DFT calculations are central to understanding the mechanisms of reactions where ureidomalonates or their components (urea and a dicarbonyl compound) are involved, such as the Biginelli reaction. clockss.orgsctunisie.org For instance, DFT studies on the Biginelli reaction have been used to investigate different potential mechanistic pathways, often referred to as the "iminium route," "enamine route," and "Knoevenagel route." sctunisie.org By calculating the energy profiles for each pathway, researchers can determine the most energetically favorable route.
Table 1: Illustrative Electronic Properties Calculated via DFT for Reaction Intermediates This table represents typical data obtained from DFT calculations in mechanistic studies of reactions involving urea (B33335) and dicarbonyl compounds, such as the Biginelli reaction.
| Intermediate Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Acyliminium Ion | -8.5 | -1.2 | 7.3 | 4.5 |
| Enamine of β-ketoester | -6.1 | 0.5 | 6.6 | 2.8 |
| Knoevenagel Adduct | -7.2 | -0.9 | 6.3 | 3.9 |
Note: The values in this table are illustrative and represent the type of output generated from DFT calculations in relevant mechanistic studies.
Ab Initio Methods
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. youtube.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational approximation but neglects electron correlation. youtube.com More sophisticated and accurate methods, known as post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Coupled Cluster theory), build upon the HF result to include electron correlation, albeit at a significantly higher computational cost. youtube.com
While DFT is more commonly applied to larger systems, high-accuracy ab initio calculations can be used for smaller model systems to benchmark the results obtained from DFT. For a molecule like this compound, ab initio methods could be used to obtain highly accurate geometries, vibrational frequencies, and energies for its various conformers. These calculations are particularly valuable for validating the energetics of transition states found using DFT.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful strategy for mapping out the step-by-step process of a chemical reaction. For complex transformations, such as the synthesis of heterocycles from this compound, modeling can distinguish between proposed mechanisms and identify the factors controlling reaction rates and selectivity. sctunisie.orgmdpi.com
Transition State Analysis
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. Identifying the structure and energy of the TS is crucial for understanding a reaction's kinetics, as the energy of the TS relative to the reactants defines the activation energy barrier.
Computational chemists use various algorithms to locate transition state structures. youtube.com Once a candidate TS is found, a frequency calculation is performed. A true first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com
Table 2: Example of Calculated Relative Energies for Key States in a Catalyzed Reaction Pathway This table illustrates how computational analysis provides energy data for reactants, transition states (TS), and intermediates (INT) to map a reaction profile. The values are typical for studies on reactions like the Biginelli condensation.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated Aldehyde + Urea + Ketoester | 0.0 |
| TS1 | Transition state for iminium ion formation | +15.2 |
| INT1 | Iminium ion intermediate | -5.4 |
| TS2 | Transition state for C-C bond formation | +12.8 |
| INT2 | Open-chain adduct | -11.0 |
| TS3 | Transition state for cyclization | +18.5 (Rate-Determining) |
| INT3 | Cyclic intermediate | -16.3 |
| TS4 | Transition state for dehydration | +14.1 |
| Products | Dihydropyrimidinone + Water | -25.7 |
Note: The values are hypothetical and serve to demonstrate the output of transition state analysis. The rate-determining step is the one with the highest energy barrier relative to the preceding stable species.
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to explore the energy changes as a molecule transforms from reactants to products. This is often done by systematically changing a specific geometric parameter, such as a bond distance or an angle, and calculating the energy at each point while allowing the rest of the molecule to relax. youtube.com
This method is useful for finding an initial guess for a transition state structure or for understanding the general landscape of a reaction pathway. For example, in the cyclization step of a reaction involving a ureidomalonate derivative, one could map the reaction coordinate by decreasing the distance between the nucleophilic nitrogen of the urea moiety and the electrophilic carbonyl carbon. The resulting energy profile would show the energy rising to a maximum at the transition state before falling to the energy of the cyclic product. This approach provides a visual and quantitative understanding of the energy barriers involved in the reaction. matlantis.com
Conformational Analysis and Stereochemical Prediction of this compound and its Derivatives
The three-dimensional shape (conformation) of a molecule can significantly influence its physical properties and reactivity. This compound has several single bonds around which rotation can occur, leading to multiple possible conformers.
Computational methods are widely used to perform conformational analysis. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. The structures that correspond to energy minima on this surface are the stable conformers. DFT calculations can predict the relative energies of these conformers, allowing for the determination of the most stable, or predominant, conformation at a given temperature. mdpi.commdpi.com
For derivatives of this compound, particularly those that are chiral or are used in stereoselective reactions, computational analysis is key to predicting stereochemical outcomes. mdpi.com In reactions producing new stereocenters, chemists can build computational models of the diastereomeric transition states. researchgate.net The transition state with the lower calculated energy will correspond to the major diastereomer formed in the reaction. This predictive power is invaluable in designing stereoselective syntheses. The absolute configuration of chiral products can also be assigned by comparing computationally predicted circular dichroism (CD) spectra with experimentally measured spectra. mdpi.com
Molecular Dynamics Simulations for Solvent and Catalytic Effects
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org This technique allows for the exploration of conformational dynamics, solvent organization, and the influence of catalysts on chemical systems at an atomic level. For a molecule like this compound, MD simulations can provide critical insights into how its behavior and reactivity are modulated by its surrounding environment, which is often a solvent, and in the presence of a catalyst. While specific MD studies focusing exclusively on this compound are not extensively documented in the public domain, the principles and findings from simulations of structurally related compounds, such as urea derivatives and reactants in the Biginelli reaction, offer a comprehensive understanding of the potential solvent and catalytic effects.
The primary way a solvent influences a solute is through direct interaction, which can alter the solute's conformation and energy. MD simulations can model the explicit interactions between solute and solvent molecules, revealing the structure of the solvent shell around the solute and its dynamic properties. For instance, studies on urea derivatives in aqueous solutions have shown that these molecules can significantly affect the local water structure. Ab initio MD simulations of urea in water have indicated a noticeable slowing down of the translational, rotational, and vibrational dynamics of the surrounding water molecules. ureaknowhow.com The orientational relaxation of water molecules in the solvation shell of urea is found to be significantly slower than in bulk water. ureaknowhow.com This slowing down of solvent dynamics can, in turn, affect the reaction rates of processes involving the solute.
Furthermore, MD simulations have been employed to understand the phenomenon of hydrotropic solubilization by urea derivatives. These simulations have shown that urea and its alkyl derivatives can form non-stoichiometric molecular aggregates with poorly soluble compounds in aqueous solutions. nih.gov This aggregation is understood to be driven by the partial restoration of the normal water structure, which is energetically favorable. nih.gov Such insights are crucial for understanding how a ureido compound like this compound might behave in a complex reaction mixture.
In the context of catalysis, MD simulations can elucidate the role of a catalyst in modifying reaction pathways. While many computational studies on reactions involving ureido compounds, such as the Biginelli reaction, have utilized Density Functional Theory (DFT) to map out the reaction energy profile, MD simulations can complement these static pictures by providing a dynamic view of the catalytic process. For example, in a catalyzed reaction, MD can show how the catalyst interacts with the reactants, stabilizes transition states, and facilitates product formation and release.
The table below summarizes findings from computational studies on related systems, which can be extrapolated to understand the potential behavior of this compound under various solvent and catalytic conditions.
| System/Reaction | Computational Method | Key Findings |
| Urea in Aqueous Solution | Ab initio MD | Slowing down of translational, rotational, and vibrational dynamics of water molecules in the solvation shell of urea. ureaknowhow.com |
| Urea Derivatives (aq) | MD Simulation | Formation of non-stoichiometric molecular aggregates with poorly soluble compounds, driven by the restoration of the water's hydrogen bond network. nih.gov |
| Pentafluorophenyl-ureido derivative | MD Simulation | The stability and conformational dynamics are heavily influenced by N—H···O and C—H···F hydrogen bonds and interactions with the solvent. researchgate.net |
| Ureido-substituted benzene (B151609) sulfonamide | MD Simulation | The stability of the protein-inhibitor complex was established over a 100 ns simulation, with hydrogen bonds and water-bridge networks playing a crucial role in the interaction at the active site. rsc.org |
These examples underscore the utility of molecular dynamics simulations in providing a detailed, dynamic picture of solvent and catalytic effects at the molecular level. For this compound, such studies would be invaluable in optimizing reaction conditions for its synthesis and subsequent reactions, such as the Biginelli synthesis of dihydropyrimidines, by providing a fundamental understanding of its behavior in different chemical environments.
Advanced Spectroscopic and Structural Characterization of Diethyl Ureidomalonate and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the structure of organic molecules in solution. tandfonline.comepfl.ch By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. epfl.ch For diethyl ureidomalonate, a complete analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structural confirmation.
The proton (¹H) NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ), multiplicities, and integration values are based on the electronic environment of the protons.
The structure contains four distinct types of protons: the methyl (–CH₃) and methylene (B1212753) (–OCH₂–) protons of the two equivalent ethyl ester groups, the methine proton (–CH–) at the central carbon, and the protons of the ureido group (–NH–CO–NH₂).
Ethyl Groups (–OCH₂CH₃): The methylene protons (–OCH₂–) are adjacent to an oxygen atom, which deshields them, causing them to appear downfield. They are split into a quartet by the three neighboring methyl protons. The methyl protons (–CH₃) are further from the electronegative oxygen and appear more upfield. They are split into a triplet by the two neighboring methylene protons.
Methine Proton (–CH–): This proton is attached to a carbon that is bonded to two carbonyl groups and a nitrogen atom, leading to significant deshielding. It is expected to show coupling to the adjacent ureido –NH– proton, likely appearing as a doublet.
Ureido Protons (–NH– and –NH₂): The chemical shifts of N-H protons can be broad and variable depending on the solvent, concentration, and temperature. The –NH– proton, being adjacent to the chiral center, would be split into a doublet by the methine proton. The terminal –NH₂ protons are diastereotopic and may appear as two separate broad singlets or a single broad singlet.
A summary of the predicted ¹H NMR spectral data is presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| –CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | 6H |
| –OCH₂– (ethyl) | ~4.1-4.3 | Quartet (q) | 4H |
| >CH– (methine) | ~5.0-5.5 | Doublet (d) | 1H |
| –NH– | ~6.5-7.5 | Doublet (d) or broad | 1H |
| –NH₂ | ~5.5-6.5 | Broad singlet (br s) | 2H |
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has five distinct carbon environments. libretexts.org
Carbonyl Carbons (C=O): The spectrum is expected to show two signals in the low-field region (160-175 ppm). The carbon of the ester carbonyls will appear in this range. The ureido carbonyl carbon is also expected in this region but at a slightly different shift. libretexts.org
Methine Carbon (>CH–): This carbon is attached to several electronegative atoms (N, C=O, C=O) and is expected to appear in the range of 55-65 ppm.
Ethyl Group Carbons (–OCH₂CH₃): The methylene carbon (–OCH₂–) is bonded to an oxygen and will be found downfield around 60-65 ppm. The terminal methyl carbon (–CH₃) is the most shielded and will appear upfield around 14-16 ppm. libretexts.org
The predicted chemical shifts for each carbon are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| –C H₃ (ethyl) | ~14 |
| >C H– (methine) | ~58 |
| –OC H₂– (ethyl) | ~62 |
| –NH–C O–NH₂ (ureido) | ~157 |
| –C OOR (ester) | ~167 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show a cross-peak between the –OCH₂– quartet and the –CH₃ triplet of the ethyl groups, confirming their connectivity. A key correlation would also be expected between the methine –CH– proton and the adjacent –NH– proton of the ureido group. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2: the –CH₃ proton signal to the ~14 ppm carbon signal, the –OCH₂– proton signal to the ~62 ppm carbon signal, and the >CH– proton signal to the ~58 ppm carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:
Correlations from the –OCH₂– protons to the ester carbonyl carbon (~167 ppm).
Correlations from the methine >CH– proton to both the ester carbonyl carbons (~167 ppm) and the ureido carbonyl carbon (~157 ppm).
Correlations from the ureido –NH– proton to the methine carbon (>CH–) and the ureido carbonyl carbon (~157 ppm).
¹³C NMR Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or more decimal places). researchgate.net For this compound (C₈H₁₄N₂O₅), the calculated monoisotopic mass is 218.09027155 Da. nih.gov An experimental HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula and rule out other potential formulas with the same nominal mass. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a specific ion. researchgate.net In a typical experiment, the protonated molecular ion ([M+H]⁺) of this compound, with an expected m/z of 219, would be isolated. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed. nih.gov This process provides definitive structural information by revealing how the molecule breaks apart.
The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of neutral fragments associated with the ester and ureido groups. libretexts.org Predicted fragmentation pathways include:
Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethanol (B145695) (HOCH₂CH₃, 46 Da).
Loss of an ethyl ester group (•COOCH₂CH₃, 73 Da).
Cleavage of the urea (B33335) moiety, potentially losing isocyanic acid (HNCO, 43 Da) or ammonia (B1221849) (NH₃, 17 Da).
Analysis of these fragmentation patterns in an MS/MS experiment would provide conclusive evidence for the connectivity of the ethyl ester and ureido functional groups to the central malonate core. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound (C₈H₁₄N₂O₅) is characterized by absorption bands corresponding to its constituent ureido (-NH-CO-NH₂) and diethyl ester (-COOCH₂CH₃) moieties.
The primary N-H bonds of the ureido group typically exhibit stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com These often appear as two distinct peaks for a primary amine or amide. The secondary N-H stretch is also found in this region. The C-H stretching vibrations from the ethyl groups are expected in the 2950-2850 cm⁻¹ range. ucla.edu
One of the most prominent features in the spectrum is the strong absorption from the carbonyl (C=O) groups. This compound possesses two different types of carbonyls: those of the ester groups and the one in the urea fragment. Ester C=O stretching typically occurs at a higher frequency (around 1750-1735 cm⁻¹) compared to the amide C=O (Amide I band), which is generally found between 1690-1630 cm⁻¹. ucla.eduresearchgate.net The N-H bending vibration (Amide II band) is expected around 1521 cm⁻¹. researchgate.net Finally, the C-O stretching vibrations of the ester groups produce strong bands in the 1300-1100 cm⁻¹ region. pressbooks.pub
Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3400–3250 | N–H stretch | Primary & Secondary Amide (Urea) | Medium |
| 2950–2850 | C–H stretch | Alkyl (Ethyl groups) | Medium to Strong |
| 1750–1735 | C=O stretch | Ester | Strong |
| 1690–1630 | C=O stretch | Amide (Urea) | Strong |
| ~1520 | N–H bend | Amide (Urea) | Medium |
| 1300–1100 | C–O stretch | Ester | Strong |
This table is generated based on characteristic absorption frequencies for the respective functional groups. orgchemboulder.comucla.eduresearchgate.netresearchgate.netpressbooks.pub
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. wikipedia.org
A crystallographic study of this compound would reveal the molecule's conformation in the solid state, including the planarity of the ureido group and the orientation of the two ethyl ester substituents. The extensive hydrogen bonding potential of the ureido group (with two N-H₂ protons and a carbonyl oxygen) suggests that these interactions would play a dominant role in the supramolecular assembly of the crystal structure.
Despite its importance as a synthetic building block, a detailed single-crystal X-ray diffraction study for this compound (CAS 500880-58-0) is not available in the surveyed major crystallographic databases, such as the Cambridge Structural Database (CSD). wikipedia.orgnih.govcam.ac.uk Therefore, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates, cannot be presented. The determination of its crystal structure remains a subject for future research.
Chiroptical Spectroscopy for Asymmetric Synthesis Characterization
This compound is an achiral molecule, as it does not possess a stereocenter and has a plane of symmetry. nih.gov Consequently, it does not exhibit optical activity and cannot be characterized by chiroptical techniques like circular dichroism (CD) or vibrational circular dichroism (VCD).
However, this compound is a crucial starting material in asymmetric syntheses that produce chiral products. uwindsor.cayork.ac.uk A prominent example is the synthesis of 5,5-disubstituted barbiturates. The reaction of this compound with urea forms barbituric acid. Subsequent substitution reactions at the C5 position can introduce a stereocenter. If two different substituent groups are introduced at this position, the resulting barbiturate (B1230296) derivative becomes chiral.
Chiroptical spectroscopy is essential for characterizing these chiral synthetic products. Circular dichroism, which measures the differential absorption of left and right circularly polarized light, is used to analyze the stereochemistry of these molecules. For instance, studies on (S)-5-alkyl-5-(2'-pentyl)barbituric acids have utilized circular dichroism to investigate the influence of substituents and solvents on their stereochemical properties, identified by their characteristic Cotton effects. nih.gov
Vibrational circular dichroism (VCD) offers an even more powerful approach for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govbruker.com By comparing the experimental VCD spectrum of a chiral product with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be definitively assigned. researchgate.net While this compound itself is achiral, the application of chiroptical spectroscopy is indispensable for verifying the success of asymmetric syntheses that use it as a precursor to generate valuable chiral molecules. sfu.ca
Structure Activity Relationship Sar and Structural Diversity Studies of Diethyl Ureidomalonate Derivatives
Systematic Modification of the Ureido Moiety
The ureido group (-NH-CO-NH-) of diethyl ureidomalonate contains reactive N-H bonds that are prime sites for chemical modification. Altering this moiety can profoundly influence the electronic and steric character of the molecule, which in turn affects its reactivity in cyclization reactions and the properties of the final products.
Research into related structures, such as hydantoins, demonstrates that the nitrogen atoms can be readily alkylated using reagents like alkyl halides in alkaline conditions. researchgate.net Similar strategies can be applied to this compound to install a variety of substituents. For instance, N-alkylation or N-arylation would lead to N-substituted ureidomalonates. These modifications are critical as they directly translate to substitutions at the N1 and N3 positions of the resulting pyrimidine (B1678525) ring system, a key area for tuning biological activity. A patent for urea (B33335) derivatives highlighted that introducing substituents is a primary method for improving bioactivity. googleapis.com
Table 1: Potential Modifications of the Ureido Moiety and Their Predicted Impact This table is generated based on established chemical principles and analogous reactions.
| Modification Site | Reagent Example | Resulting Moiety | Predicted Impact on Reactivity/Properties |
| N-H | Methyl Iodide | N-Methyl Urea | Increases nucleophilicity of the other nitrogen; introduces steric bulk at the cyclization site. |
| N-H | Aniline (via precursor) | N-Phenyl Urea | Introduces significant steric hindrance; allows for extended conjugation in the product. |
| C=O | Lawesson's Reagent | Thiourea (B124793) | Alters electronic properties and hydrogen bonding capacity; precursor to thio-heterocycles. |
| N-H | Chloroacetyl chloride | N-Acyl Urea | Electron-withdrawing group decreases nucleophilicity; provides a handle for further functionalization. |
Derivatization at the Malonate Ester Groups
The diethyl ester functionalities of this compound are another key site for derivatization. These groups can undergo several classical ester transformations, including transesterification, hydrolysis, and amidation. Such changes primarily affect the molecule's solubility, steric profile, and how it might interact with biological targets or other reagents.
Standard procedures for malonic ester synthesis often involve the hydrolysis of the ester groups to the corresponding dicarboxylic acid using aqueous base, followed by decarboxylation. masterorganicchemistry.compearson.com In the context of derivatization, this intermediate malonic acid can be re-esterified with different alcohols (e.g., methanol, propanol) to yield a range of dialkyl ureidomalonates. taylorandfrancis.com This allows for fine-tuning of properties such as lipophilicity.
Direct amidation of the esters with amines can produce the corresponding malonamides. This conversion of esters to amides replaces a hydrogen bond acceptor (ester oxygen) with a hydrogen bond donor (amide N-H), a significant change that can drastically alter the intermolecular interactions and biological activity of any subsequent products.
Table 2: Examples of Derivatization at the Malonate Ester Groups This table is generated based on established chemical principles.
| Reaction Type | Reagent | Product Type | Potential Change in Properties |
| Transesterification | Methanol / Acid catalyst | Dimethyl ureidomalonate | Increased polarity compared to diethyl ester. |
| Hydrolysis | Aqueous NaOH | Ureidomalonic acid | Highly polar, water-soluble; serves as an intermediate for other esters/amides. |
| Amidation | Ammonia (B1221849) / Heat | Ureidomalonamide | Increases hydrogen bonding potential; significantly alters solubility. |
| Reductive Cleavage | Lithium Aluminium Hydride | 2-ureidopropane-1,3-diol | Removes carbonyl groups, converting the malonate to a diol structure. |
Exploration of Substituent Effects on Reactivity and Application
Substituents introduced on the this compound backbone have a profound effect on the reactivity of the molecule and the applications of its products. A primary use of this compound is in condensation reactions to form substituted pyrimidines. The SAR of these resulting pyrimidines is extensively studied, particularly for their roles as kinase inhibitors and anticancer agents. frontiersin.orgnih.gov
The nature and position of substituents on the final pyrimidine ring, which are determined by the initial ureidomalonate derivative, greatly influence biological activity. nih.govresearchgate.net For example, in the synthesis of 2,4,5-trisubstituted pyrimidines with CDK9 inhibitory activity, the groups at each position are critical for potency and selectivity. nih.gov An N-substituted ureidomalonate would directly control the substituent at the corresponding nitrogen in the pyrimidine ring, a position known to be vital for interacting with enzyme targets.
Substituent effects can also fundamentally alter the course of a chemical reaction. In some systems, the electronic nature of a substituent can control whether a reaction proceeds via a [4+2] or a [4+4] cycloaddition, leading to completely different ring systems from the same starting materials. rsc.org Similarly, studies on Diels-Alder reactions have shown that substituents that stabilize radical intermediates can dramatically accelerate reactions compared to those that are merely electron-withdrawing, indicating a change in the reaction mechanism from concerted to stepwise. nih.gov These principles are directly applicable to the cyclization reactions of ureidomalonate derivatives, where the choice of substituent could dictate reaction efficiency, mechanism, and the ultimate chemical structure.
Table 3: Summary of Structure-Activity Relationship (SAR) for Pyrimidine Derivatives Originating from Ureidomalonate Scaffolds Data synthesized from reviews on pyrimidine derivatives. nih.govfrontiersin.orgresearchgate.net
| Position on Pyrimidine Ring | Originating Moiety on Precursor | Type of Substituent | General Effect on Biological Activity (e.g., Anticancer) |
| N1/N3 | Ureido Nitrogens | Alkyl, Aryl groups | Influences binding affinity and selectivity; bulky groups can enhance or decrease activity depending on the target. |
| C5 | Malonate Carbon | Alkyl, Halogen, Aryl groups | Substitution is critical; often a site for introducing groups that occupy specific pockets in enzyme active sites. |
| C2/C4/C6 (O or S) | Ureido/Malonate Carbonyls | Thiation (S replacing O) | Can change drug metabolism and target interaction; thiobarbiturates often have different CNS effects than oxybarbiturates. |
Combinatorial Chemistry Approaches Utilizing this compound
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening in drug discovery. pearson.com this compound is an excellent building block, or scaffold, for such approaches due to its ability to participate in multicomponent reactions and form "privileged scaffolds"—core structures like pyrimidines that are known to bind to multiple biological targets. nih.govnih.gov
A combinatorial strategy can be designed where this compound is the central component. For example, in a solution-phase library synthesis, this compound could be reacted with a diverse set of aldehydes and amidines in a Biginelli-type reaction to produce a library of dihydropyrimidinones. By varying each of the three components, a vast chemical space can be explored efficiently.
Alternatively, solid-phase synthesis offers advantages in purification and automation. nih.gov A malonic acid derivative could be anchored to a polymer resin. This resin-bound scaffold could then be treated with a library of reagents in sequential steps. For instance, it could be reacted with various isothiocyanates to generate a library of N-substituted thioureas, which are then cyclized and cleaved from the resin to yield a library of diverse thiobarbiturates. This approach allows for the systematic construction of heterocyclic libraries aimed at specific targets, such as protein kinases. nih.govrsc.org
Table 4: Hypothetical Combinatorial Library Design Using a Ureidomalonate Scaffold This table illustrates a conceptual combinatorial approach.
| Library Component | Scaffold | Building Block Set 1 (R¹-CHO) | Building Block Set 2 (R²-C(NH)NH₂) | Resulting Library |
| Example | This compound (forms part of the final ring) | 10 different aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde) | 10 different amidines (e.g., acetamidine, benzamidine) | A library of 100 unique pyrimidine derivatives. |
| Diversity Element | Fixed core structure | Varies the substituent at C6 of the pyrimidine ring. | Varies the substituent at C2 of the pyrimidine ring. | High structural diversity around a common privileged core. |
Emerging Research Directions and Future Perspectives in Diethyl Ureidomalonate Chemistry
Integration with Advanced Reaction Technologies
The synthesis and transformation of diethyl ureidomalonate and its derivatives are increasingly benefiting from advanced reaction technologies that offer significant advantages over conventional batch methods. researchgate.netltf-gmbh.com These technologies, primarily flow chemistry and microwave-assisted synthesis, provide enhanced control, improved safety, and often lead to higher yields and cleaner reactions. researchgate.netltf-gmbh.commt.comanalis.com.my
Flow Chemistry:
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers precise control over reaction parameters such as temperature, pressure, and residence time. mt.comwuxiapptec.com This technology is particularly advantageous for managing highly exothermic or hazardous reactions safely by keeping the reaction volume small at any given moment. ltf-gmbh.commt.comnoelresearchgroup.com For transformations involving this compound, flow chemistry can enable rapid optimization of reaction conditions and facilitate seamless multi-step syntheses in an automated fashion. wuxiapptec.comnoelresearchgroup.com The ability to integrate real-time analysis, for instance using in-situ FTIR spectroscopy, allows for immediate feedback and proactive control over the reaction, ensuring high product quality and reproducibility. mt.com This approach is ideal for scaling up the production of complex molecules derived from this compound for applications in pharmaceuticals and fine chemicals. mt.comwuxiapptec.com
Microwave-Assisted Synthesis:
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netanalis.com.myasianpubs.org The process involves the direct heating of the reaction mixture through the interaction of microwave energy with polar molecules, leading to a rapid rise in temperature. researchgate.net This technique has been successfully applied to a variety of organic reactions, including Knoevenagel condensations and the synthesis of heterocyclic compounds, which are relevant to the chemistry of this compound derivatives. analis.com.myasianpubs.org For example, microwave-assisted synthesis has been shown to be significantly more efficient than conventional heating for the synthesis of coumarin-azo derivatives from diethyl malonate, a closely related compound. analis.com.my The application of enhanced microwave synthesis (EMS), which involves simultaneous microwave heating and external cooling, allows for the use of higher microwave energy levels, potentially leading to even greater yields and cleaner chemical profiles for this compound transformations. researchgate.net
| Technology | Key Advantages for this compound Chemistry | Relevant Findings |
| Flow Chemistry | Enhanced safety for hazardous reactions, precise control over reaction conditions, improved scalability and automation, real-time monitoring. ltf-gmbh.commt.comnoelresearchgroup.com | Enables efficient, safe, and scalable production with high-quality output and less impurity. mt.com Facilitates the streamlining of multi-step reaction sequences without intermediate handling. noelresearchgroup.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times (hours to minutes), increased reaction rates and yields, improved purity of products. researchgate.netanalis.com.my | Can accelerate reactions by up to 1000-fold compared to conventional heating. researchgate.net Proven effective in related malonate chemistry, yielding higher outputs in shorter times. analis.com.mymdpi.com |
Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is central to unlocking the full synthetic potential of this compound. Research is focused on creating highly selective and efficient catalysts, particularly for asymmetric synthesis, to produce enantiopure compounds. frontiersin.orguclm.es Key areas of innovation include asymmetric organocatalysis and photocatalysis.
Asymmetric Catalysis:
Asymmetric catalysis is crucial for the synthesis of chiral molecules, and organocatalysis has emerged as a major pillar in this field, complementing traditional metal-based catalysts. frontiersin.orgnih.gov Chiral organocatalysts, such as those based on thioureas, squaramides, or cinchona alkaloids, operate through mechanisms like hydrogen-bond catalysis and are capable of promoting highly enantioselective transformations under mild conditions. nih.govresearchgate.net For reactions involving this compound, the urea (B33335) and ester functionalities provide ideal handles for interaction with chiral bifunctional catalysts. These catalysts can activate the substrate and control the stereochemical outcome of reactions, such as Michael additions or alkylations. researchgate.net The development of phase-transfer catalysis using chiral catalysts also presents a promising, environmentally friendly approach for the enantioselective alkylation of related heterocyclic scaffolds like hydantoins. acs.org
Photocatalysis:
Visible-light photocatalysis has gained prominence as a green and efficient method for driving chemical reactions. frontiersin.orgrsc.org This approach can facilitate transformations that are difficult to achieve through traditional thermal methods. Recent research has demonstrated the C-3 functionalization of indoles with the closely related diethyl bromomalonate using visible light, notably without the need for an external photocatalyst. rsc.org The reaction is believed to proceed through an electron-donor-acceptor (EDA) complex. This discovery opens up possibilities for similar photocatalytic or photo-induced transformations of this compound, enabling the formation of new carbon-carbon bonds under mild and sustainable conditions. The combination of photoredox catalysis with organocatalysis further expands the toolkit for asymmetric synthesis, allowing for the control of stereochemistry in radical reactions. frontiersin.org
| Catalytic System | Description | Potential Application for this compound |
| Asymmetric Organocatalysis | Uses small, chiral organic molecules to catalyze enantioselective reactions. nih.gov Common catalysts include chiral amines, thioureas, and phosphoric acids. frontiersin.orgresearchgate.net | The urea and ester groups of this compound can form hydrogen bonds with chiral catalysts, enabling stereocontrolled additions and substitutions. researchgate.net |
| Photocatalysis | Utilizes visible light to initiate chemical reactions, often via a photocatalyst that can absorb light and facilitate electron transfer. frontiersin.orgrsc.org | Enables novel C-C bond formations under mild conditions. Catalyst-free photo-induced reactions with related malonates have been demonstrated. rsc.org |
| Phase-Transfer Catalysis | Employs a catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the migration of a reactant from one phase into another where the reaction occurs. acs.org | Chiral phase-transfer catalysts can be used for the enantioselective alkylation of substrates structurally similar to those derived from this compound. acs.org |
Expansion into Materials Science and Supramolecular Chemistry
The unique structural features of this compound, particularly its capacity for hydrogen bonding via the ureido group, make it an attractive candidate for applications in materials science and supramolecular chemistry. univ-amu.fr These fields focus on designing materials and molecular assemblies with specific functions and properties. southampton.ac.ukrsc.org
Materials Science:
This compound can serve as a monomer or a precursor for the synthesis of functional polymers. The ester groups can be readily transformed, for instance, through polycondensation reactions with diols to create polyesters. nih.gov The urea moiety can impart specific properties to the polymer backbone, such as improved thermal stability and the ability to form hydrogen-bonded networks, which can influence the material's mechanical properties. Research into the enzymatic synthesis of bio-based polyesters from similar diethyl carboxylates highlights a sustainable route to creating alternatives to petroleum-derived plastics. nih.gov Furthermore, derivatives of diethyl malonate have been used in the synthesis of polymer coatings, demonstrating the potential for creating chemically grafted layers on various substrates to improve surface properties. rsc.org
Supramolecular Chemistry and Metal-Organic Frameworks (MOFs):
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. univ-amu.fraps.org The ureido group in this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for constructing self-assembling supramolecular structures like gels, liquid crystals, or complex polycatenanes. rsc.orgaps.org
This hydrogen-bonding capability also makes this compound and its derivatives interesting as organic linkers for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials made of metal ions or clusters connected by organic molecules. osti.govmdpi.com By modifying this compound to carry additional coordinating groups (like carboxylic acids), it could be used to build novel MOFs. The internal urea functionality could then decorate the pores of the MOF, offering specific sites for guest binding or catalysis. The synthesis of MOFs is an active area of research, with various methods like solvothermal and electrochemical synthesis being employed to create materials for applications in gas storage, catalysis, and drug delivery. mdpi.comicn2.cat
| Field | Potential Role of this compound | Research Context |
| Polymer Science | Monomer for functional polyesters and other polymers. | The ureido group can introduce hydrogen bonding into the polymer chain, affecting material properties. Related diethyl esters are used to synthesize bio-based polymers. nih.govrsc.org |
| Supramolecular Chemistry | Building block for self-assembling systems. | The ureido group is a strong hydrogen-bonding motif, enabling the formation of ordered structures like gels and liquid crystals. rsc.orgaps.org |
| Metal-Organic Frameworks (MOFs) | Precursor for functional organic linkers. | Derivatives could be used to construct porous frameworks with urea groups lining the internal channels for selective guest binding or catalysis. osti.govmdpi.comicn2.cat |
Theoretical Predictions and Computational Design of New this compound-Based Reactions
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes and the rational design of new catalysts and processes. d-nb.info For this compound, theoretical methods, particularly Density Functional Theory (DFT), can provide profound insights into its reactivity and guide experimental work.
Predicting Reaction Mechanisms:
Computational modeling can be used to elucidate the mechanisms of complex reactions involving this compound. d-nb.info For instance, DFT calculations have been successfully used to study the reaction mechanism of the visible-light-induced functionalization of indoles with diethyl bromomalonate, supporting the proposed pathway via an EDA complex. rsc.org Similar studies on this compound could help in understanding the intricate details of its transformations, identifying key transition states, and predicting the influence of different catalysts or reaction conditions. This knowledge is invaluable for optimizing existing reactions and predicting new, undiscovered pathways.
Designing Novel Catalysts and Reactions:
Beyond mechanistic analysis, computational chemistry enables the de novo design of catalysts and reactions. d-nb.info By establishing a quantitative relationship between catalyst structure and performance (e.g., turnover frequency), researchers can computationally screen vast numbers of potential catalysts to identify the most promising candidates for a specific transformation of this compound. d-nb.info This "first-principle" approach, which combines DFT calculations with microkinetic modeling, can significantly accelerate the discovery of new, highly efficient catalytic systems. d-nb.info This predictive power allows chemists to move beyond trial-and-error experimentation and towards a more targeted and rational approach to developing novel reactions based on the this compound scaffold, potentially leading to the discovery of reactions with unprecedented selectivity and efficiency. nih.gov
Q & A
Q. What are the established synthetic routes for diethyl ureidomalonate, and how can purity be optimized during purification?
this compound is typically synthesized via condensation reactions between urea derivatives and malonic esters. A common approach involves reacting ethyl malonate chloride with urea derivatives under anhydrous conditions, followed by purification via recrystallization or column chromatography. Purity optimization requires strict control of reaction stoichiometry, temperature (typically 0–5°C to prevent side reactions), and inert atmospheres to avoid hydrolysis . Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying structural integrity and identifying impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the ureido group (NH resonances at ~5–6 ppm) and ester functionalities (quartets for ethoxy groups at ~1.2–4.3 ppm) .
- IR Spectroscopy : Detection of carbonyl stretches (~1700–1750 cm⁻¹ for ester and urea groups) .
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation . Advanced studies may incorporate X-ray crystallography to resolve stereochemical ambiguities in cyclized products .
Q. How is this compound utilized in the synthesis of heterocyclic compounds?
The active methylene group adjacent to electron-withdrawing ester groups enables nucleophilic attacks, facilitating cyclization reactions. For example, heating this compound with aryl isocyanates generates 5-hydantoincarboxylates, which are precursors to purine analogs. This reaction proceeds spontaneously under thermal conditions (80–100°C) without requiring base catalysis, unlike other ureidomalonate derivatives .
Advanced Research Questions
Q. What experimental conditions govern the cyclization mechanism of this compound into hydantoincarboxylates?
Cyclization is influenced by:
- Temperature : Spontaneous at ≥80°C, with higher temperatures accelerating kinetics but risking decomposition .
- Substituent Effects : N-substituted ureidomalonates cyclize without catalysts, while N,N'-disubstituted variants may require acid/base mediation. Electronic effects of substituents (e.g., electron-withdrawing groups) stabilize transition states .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
Q. How should researchers resolve contradictions in reaction yields or unexpected byproducts during hydantoin synthesis?
Contradictions often arise from:
- Impurity in Reagents : Validate reagent purity via NMR or titrimetry.
- Moisture Contamination : Use molecular sieves or anhydrous solvents to suppress hydrolysis.
- Side Reactions : Monitor intermediates using thin-layer chromatography (TLC) or in-situ IR. Adjust stoichiometry or employ protecting groups for reactive sites .
Q. Can computational models predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) simulations can model electron density distributions, identifying nucleophilic/electrophilic sites. For example, the active methylene group’s charge depletion (~+0.3 e) predicts susceptibility to nucleophilic attacks. Transition state modeling further elucidates steric and electronic barriers in cyclization pathways .
Q. How do substituents on the urea moiety alter reaction pathways or product stability?
- Electron-Donating Groups (e.g., alkyl) : Lower cyclization activation energy by stabilizing intermediates via resonance.
- Electron-Withdrawing Groups (e.g., nitro) : May hinder cyclization by destabilizing transition states but enhance product thermal stability . Substituent effects are quantifiable via Hammett plots using σ values to correlate structure and reactivity .
Q. What are the stability considerations for this compound under varying storage or reaction conditions?
Q. How can real-time spectroscopic methods (e.g., FTIR, Raman) monitor this compound reactions?
In-situ FTIR tracks carbonyl group consumption (e.g., loss of urea C=O peaks at ~1680 cm⁻¹) during cyclization. Raman spectroscopy complements this by detecting C-N stretching vibrations (~1100 cm⁻¹) in intermediates. These methods enable kinetic profiling and endpoint determination without quenching reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
